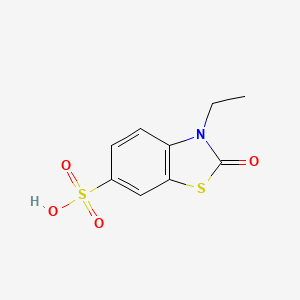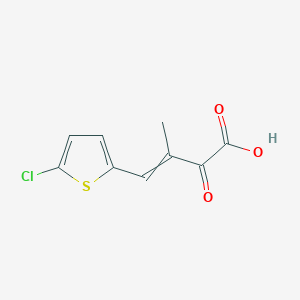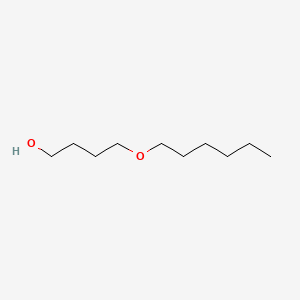
3-Ethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid is a heterocyclic compound that contains a benzothiazole ring system. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is often used as a chromogenic substrate in peroxidase assays and plays a significant role in measuring antioxidant capacities in foods .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid typically involves the reaction of 2-aminobenzenesulfonic acid with ethyl acetoacetate under acidic conditions. The reaction proceeds through cyclization and subsequent oxidation to form the desired benzothiazole derivative. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and improving the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted benzothiazole compounds. These products have significant applications in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
3-Ethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a chromogenic substrate in peroxidase assays to measure antioxidant capacities.
Biology: Employed in enzyme-linked immunosorbent assay (ELISA) procedures for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the food industry to assess the antioxidant properties of various food products
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid involves its interaction with specific molecular targets and pathways. In peroxidase assays, the compound acts as a substrate for peroxidase enzymes, leading to the formation of a colored product that can be quantitatively measured. This reaction is crucial for assessing the antioxidant capacities of various samples .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid): Another benzothiazole derivative used as a chromogenic substrate in similar assays.
3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide: A related compound with similar chemical properties and applications
Uniqueness
3-Ethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid is unique due to its specific structural features, which confer distinct reactivity and stability. Its ethyl group and sulfonic acid moiety enhance its solubility and reactivity in various chemical and biological assays, making it a valuable tool in scientific research and industrial applications .
Propriétés
Numéro CAS |
877463-43-9 |
|---|---|
Formule moléculaire |
C9H9NO4S2 |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
3-ethyl-2-oxo-1,3-benzothiazole-6-sulfonic acid |
InChI |
InChI=1S/C9H9NO4S2/c1-2-10-7-4-3-6(16(12,13)14)5-8(7)15-9(10)11/h3-5H,2H2,1H3,(H,12,13,14) |
Clé InChI |
KBJFKIRTKSLNRJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B14177315.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-](/img/structure/B14177322.png)
![Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate](/img/structure/B14177325.png)
![N-[(1H-Indol-2-yl)methyl]-N'-phenylthiourea](/img/structure/B14177333.png)

![4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B14177343.png)

![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,3-dichlorophenyl)methanone](/img/structure/B14177359.png)
![N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N'-1,3-thiazol-2-ylurea](/img/structure/B14177367.png)

![N-(2,4-Difluorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177391.png)

